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Compound of Interest

Compound Name: 2-Octanone

Cat. No.: B155638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2-octanone as a flavoring agent

against its common alternatives, 2-heptanone and 2-nonanone. The information presented is

supported by available experimental data to aid in the selection of the most suitable flavoring

agent for various applications.

Executive Summary
2-Octanone and its homologs, 2-heptanone and 2-nonanone, are methyl ketones that

contribute significantly to the flavor profiles of a wide range of food products, particularly dairy

items like blue cheese.[1][2] Their characteristic notes range from fruity and floral to cheesy

and earthy. The choice between these flavoring agents depends on the desired sensory profile,

solubility requirements, and stability within the food matrix. While all three share a similar

chemical backbone, their efficacy as flavoring agents differs based on their physicochemical

properties and sensory perception.

Physicochemical Properties
A comparison of the key physicochemical properties of 2-octanone, 2-heptanone, and 2-

nonanone is crucial for understanding their behavior in different formulations.
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Property 2-Octanone 2-Heptanone 2-Nonanone

Molecular Formula C₈H₁₆O[3] C₇H₁₄O[4] C₉H₁₈O[5]

Molar Mass 128.21 g/mol [3] 114.19 g/mol [4] 142.24 g/mol [5]

Appearance Colorless liquid
Clear, colorless

liquid[4]
Colorless liquid

Odor Profile
Fruity, cheesy, earthy,

musty[6]

Banana-like, fruity,

cheesy[4]

Fruity, floral, fatty,

herbaceous[7]

Water Solubility 0.899 g/L at 20°C 4.3 g/L at 20°C[4] ~0.5 g/L[7]

Solubility in Alcohol Miscible[3] Miscible[4] Soluble[7]

Boiling Point 173 °C[3] 151 °C[4] 192 °C[7]

Odor Threshold in

Water
Not explicitly found 0.19 to 25 ppb[8] 0.26 to 33 ppb[8]

Sensory Profile Comparison
The sensory characteristics of these ketones are critical to their application as flavoring agents.

The following table summarizes their described flavor and odor profiles from various sources.
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Sensory Attribute 2-Octanone 2-Heptanone 2-Nonanone

General Description

A complex aroma with

musty, ketonic, and

blue cheese-like

notes, complemented

by earthy and dairy

nuances.[6]

Described as having a

banana-like, fruity

odor. It is a key

component in the

typical smell of

gorgonzola cheese.

Possesses a fruity-

floral, slightly fatty,

and herbaceous odor.

[7]

Flavor Nuances
Woody, cheesy, and

mushroom-like taste.

Contributes to cheesy

and coconut-like taste

profiles.

Described as having

cheesy, green, fruity,

dairy, and buttery

taste notes.[7]

Common Applications

Dairy products

(especially blue

cheese), fruits, and

cooked meats.[6]

Used in dairy products

to impart cheesy

notes and can

contribute to oxidative

off-flavors in milk.[2]

Utilized in cheese,

butter, milk, meat, fish,

nut, and various fruit

flavors.[7]

Experimental Protocols
Protocol for Sensory Evaluation: Quantitative
Descriptive Analysis (QDA)
This protocol outlines a standard method for the sensory evaluation of flavoring agents.

Panelist Selection and Training:

Recruit 10-12 panelists with prior sensory evaluation experience.

Conduct screening tests to assess their ability to detect and describe basic tastes and

aromas.

Train the panelists on the specific flavor attributes of methyl ketones using reference

standards. Develop a consensus vocabulary to describe the sensory characteristics.

Sample Preparation:
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Prepare solutions of 2-octanone, 2-heptanone, and 2-nonanone in a neutral base (e.g.,

5% sucrose solution or deodorized milk) at concentrations slightly above their individual

odor thresholds.

Present samples in identical, coded containers to blind the panelists.

Randomize the order of presentation for each panelist to minimize order effects.

Evaluation Procedure:

Panelists evaluate each sample for the intensity of predetermined sensory attributes (e.g.,

fruity, cheesy, earthy, waxy, overall flavor intensity) using a structured scale (e.g., a 15-cm

line scale anchored from "not perceived" to "very strong").

Provide panelists with unsalted crackers and water for palate cleansing between samples.

[9]

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

in the intensity of attributes between the samples.

Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ significantly.

Generate a sensory profile map (spider plot) to visualize the differences in the flavor

profiles.

Protocol for Instrumental Analysis: Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the instrumental analysis of volatile flavor

compounds.

Sample Preparation:
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For liquid samples (e.g., flavored beverages), employ headspace solid-phase

microextraction (HS-SPME) for volatile compound extraction.

Place a known volume of the sample in a sealed vial and heat to a specific temperature

(e.g., 60°C) for a set time to allow volatiles to equilibrate in the headspace.

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile

compounds.

GC-MS Analysis:

Inject the adsorbed compounds into the GC-MS system by thermal desorption of the

SPME fiber in the heated injection port.

Use a suitable capillary column (e.g., DB-5ms) for the separation of the volatile

compounds.

Set up a temperature program for the GC oven to ensure optimal separation of the

ketones.

Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of

m/z 35-350.

Data Analysis:

Identify the compounds by comparing their mass spectra with a reference library (e.g.,

NIST).

Confirm the identity by comparing the retention indices with those of authentic standards.

Quantify the compounds by using an internal standard and generating a calibration curve.

Visualizations
Biochemical Pathway: Formation of Methyl Ketones
from Fatty Acids
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Methyl ketones are naturally formed in many food products through the β-oxidation of fatty

acids.[1][10] This pathway is particularly important in dairy products for the development of

characteristic flavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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